molecular formula C23H19ClN2O2S B2879816 6-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895648-48-3

6-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)quinolin-4-amine

Cat. No. B2879816
CAS RN: 895648-48-3
M. Wt: 422.93
InChI Key: BOJYNXJOGKUGTH-UHFFFAOYSA-N
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Description

6-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)quinolin-4-amine, also known as CDPAQ, is a chemical compound that has gained significant attention in the field of scientific research. CDPAQ belongs to the quinoline family of compounds and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 6-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)quinolin-4-amine is a part of a broad category of chemicals involved in various synthetic and chemical properties research. Although the exact compound was not directly identified in available literature, related research shows significant interest in the synthesis, characterization, and application of quinoline derivatives. For instance, quinolinic compounds have been explored for their synthesis techniques and potential applications in medicinal chemistry, such as the development of anticancer agents and FGF-R2 autophosphorylation inhibitors, indicating a wide range of scientific applications (Shimizu et al., 2004). Similarly, the synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives highlight their potential effectiveness against human breast tumor cell lines, suggesting their utility in developing new anticancer agents (Zhang et al., 2007).

Applications in Material Science

In material science, quinoline derivatives have been investigated for their optical and structural properties, such as in the study of 4H-pyrano [3, 2-c] quinoline derivatives thin films. These materials exhibit significant polycrystallinity in powder form and become nanocrystallites dispersed in an amorphous matrix upon thermal deposition, indicating their potential use in electronic and photonic devices (Zeyada et al., 2016).

Potential Biological Activities

The exploration of quinoline and its derivatives extends to biological activities as well. For example, thieno[3,4-c]quinolin-4-yl-amine derivatives have been tested for their antimalarial activity, demonstrating the pharmaceutical relevance of such compounds in developing new treatments for infectious diseases (Görlitzer et al., 2006).

References

properties

IUPAC Name

3-(benzenesulfonyl)-6-chloro-N-(3,4-dimethylphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-15-8-10-18(12-16(15)2)26-23-20-13-17(24)9-11-21(20)25-14-22(23)29(27,28)19-6-4-3-5-7-19/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJYNXJOGKUGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-6-chloro-N-(3,4-dimethylphenyl)quinolin-4-amine

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